1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole
Description
1-(4-Chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a 4-chlorophenyl group at position 1 and a 3-chloro-2-thienyl moiety at position 3. Pyrazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(15)6-8-18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCLZKHEKKMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=CS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-chloro-2-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Molecular Geometry
The planarity of pyrazole derivatives is influenced by substituents. For example:
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one () exhibits dihedral angles of 18.23° (chlorophenyl) and 8.35° (phenyl) relative to the pyrazolone core, indicating moderate conjugation .
- Isostructural chloro-fluorophenyl derivatives () show nearly planar conformations except for one fluorophenyl group oriented perpendicularly, affecting crystal packing and intermolecular interactions .
Bond Length Variations
While the target compound lacks a ketone group, comparisons with pyrazolone derivatives () reveal trends in bond lengths:
| Compound | N–N (Å) | C═O (Å) | Reference |
|---|---|---|---|
| C15H11ClN2O (pyrazolone) | 1.404 | 1.213 | |
| Non-ketone pyrazole analogs | ~1.40 | N/A | — |
The N–N bond length in pyrazoles (~1.40 Å) remains consistent across derivatives, suggesting minimal electronic disruption from substituents .
Anticancer Activity
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (4c in ) demonstrates potent activity against MDA-MB-468 breast cancer cells (IC₅₀ = 450.91 µM) .
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .
The target compound’s chlorothienyl group may enhance DNA intercalation or enzyme inhibition compared to methoxy or trifluoromethyl substituents, though specific data are lacking.
Antimicrobial and Anti-inflammatory Activity
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows notable antimicrobial activity .
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives () exhibit anti-inflammatory effects (ulcer index = 2.10–4.27) comparable to celecoxib .
The dual chloro substituents in the target compound may synergize to improve microbial targeting or COX-2 inhibition relative to mono-halogenated analogs.
Solubility and Stability
- Chlorothienyl substitution increases molecular weight and hydrophobicity compared to 5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (), which has a lower logP due to the methoxy group .
Biological Activity
1-(4-Chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole, with the CAS number 477762-25-7, is a heterocyclic compound that belongs to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
- Molecular Formula : C13H8Cl2N2S
- Molecular Weight : 295.19 g/mol
- Boiling Point : Approximately 408 °C (predicted)
- Density : 1.43 g/cm³ (predicted)
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial activity against various pathogens. The compound this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Antimicrobial |
Antioxidant Properties
The thieno[2,3-c]pyrazole derivatives, including the target compound, have been evaluated for their antioxidant capabilities against oxidative stress induced by toxic substances such as 4-nonylphenol. The results indicated that these compounds effectively reduced erythrocyte malformations caused by oxidative damage, suggesting their potential as antioxidant agents .
Anti-inflammatory Activity
Pyrazole derivatives have shown anti-inflammatory properties in various studies. For example, some compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This highlights the potential of this compound in treating inflammatory conditions.
Anticancer Activity
Research indicates that certain pyrazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa cells. The introduction of thienyl moieties has been associated with enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. For instance, inhibition of phosphodiesterase enzymes has been linked to anti-inflammatory effects, while antimicrobial activity may result from disruption of bacterial cell wall synthesis.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives found that those containing chlorophenyl and chlorothienyl groups exhibited superior antimicrobial activity compared to their counterparts lacking these substituents .
- Antioxidant Effects in Aquatic Models : Research on thieno[2,3-c]pyrazole compounds demonstrated significant protection against oxidative damage in fish models exposed to environmental toxins .
Q & A
Basic: What are the optimal synthetic routes for 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole?
Pyrazole derivatives are typically synthesized via cyclocondensation reactions of hydrazines with 1,3-diketones or their equivalents. For this compound, a Vilsmeier–Haack reaction (using POCl₃ and DMF) may be applied to functionalize the pyrazole core, as demonstrated in the synthesis of structurally similar 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Alternatively, a Suzuki–Miyaura coupling could introduce the 3-chloro-2-thienyl moiety to the pyrazole ring, leveraging palladium catalysis for cross-coupling aromatic halides. Post-synthetic purification via recrystallization (e.g., ethanol slow evaporation) ensures high purity .
Basic: How can X-ray crystallography elucidate the structural features of this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, in related pyrazolones, SCXRD revealed dihedral angles of 8.35–18.23° between substituents and the pyrazole core, indicating conjugation and electron delocalization . Key parameters include:
- N–N bond length : ~1.37 Å (pyrazole ring).
- C=O bond length : ~1.23 Å (if a ketone group is present).
- Dihedral angles : Critical for assessing steric hindrance and π-π stacking potential .
Weak intermolecular interactions (e.g., C–H⋯O, C–H⋯π) stabilize the crystal lattice, as observed in similar structures .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi.
- Antitumor Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with cisplatin as a positive control .
- Molecular Docking : Target enzymes like carbonic anhydrase IX (PDB ID: 3IAI) or cyclooxygenase-2 (COX-2) to predict binding affinities. Docking scores < -7.0 kcal/mol suggest strong interactions .
- ADME Analysis : Predict pharmacokinetics using SwissADME or similar tools to evaluate Lipinski’s Rule of Five compliance .
Advanced: How can structure-activity relationships (SARs) be analyzed for this compound?
- Substituent Effects : Compare bioactivity with analogs lacking the 3-chloro-2-thienyl group. For example, replacing the thienyl group with phenyl reduces steric bulk but may decrease hydrophobic interactions with target proteins .
- Electronic Effects : The electron-withdrawing Cl substituents on the phenyl and thienyl groups enhance electrophilicity, potentially improving binding to nucleophilic residues (e.g., serine in enzymes) .
- Conformational Analysis : DFT calculations (B3LYP/6-31G*) can model the energy-minimized structure and predict reactive sites .
Advanced: What are the key challenges in characterizing this compound’s polymorphism?
- Crystal Packing Variability : Minor changes in crystallization conditions (e.g., solvent polarity) may yield different polymorphs. SCXRD and PXRD are essential to identify forms .
- Thermal Stability : Differential scanning calorimetry (DSC) detects melting points and phase transitions. For example, a related pyrazolone derivative showed a sharp melt at 435–436 K .
- Spectroscopic Overlap : IR and ¹H-NMR spectra may not distinguish polymorphs due to similar functional groups. Solid-state NMR or Raman spectroscopy is recommended for conclusive analysis .
Basic: What spectroscopic techniques validate its purity and structure?
- ¹H/¹³C-NMR : Confirm substituent integration (e.g., aromatic protons at δ 6.5–8.5 ppm) and absence of impurities.
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N values .
Advanced: How does the thienyl substituent influence electronic properties?
The 3-chloro-2-thienyl group introduces sulfur-based conjugation, altering the compound’s HOMO-LUMO gap. Cyclic voltammetry (e.g., in DMSO) can measure redox potentials, with thienyl groups typically lowering reduction potentials by 0.2–0.5 V compared to phenyl analogs . This enhances electron transport in potential optoelectronic applications.
Advanced: What computational methods predict its reactivity in metal coordination?
- Natural Bond Orbital (NBO) Analysis : Identifies lone pairs on pyrazole N atoms available for metal binding (e.g., Ni²⁺, Cu²⁺) .
- Mulliken Charges : Quantify charge distribution; negatively charged N atoms are preferred coordination sites .
Experimental validation via UV-Vis (d-d transitions) and ESR spectroscopy confirms metal-ligand interactions.
Basic: What safety protocols are critical during synthesis?
- Handling Chlorinated Reagents : Use fume hoods and PPE (gloves, goggles) due to POCl₃ toxicity .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced: How can its photophysical properties be optimized for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
